4'-O-Benzyl Etoposide-d3

Description

Etoposide (B1684455): Overview of its Research Significance in Biological Systems

Etoposide is a widely used anticancer drug derived from the mandrake plant. lgcstandards.com Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. wikipedia.orgdrugbank.compatsnap.com By forming a stable complex with DNA and topoisomerase II, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately, cancer cell death. wikipedia.orgpatsnap.com

Fundamentals of Stable Isotope Labeling for Advanced Research Tools

Stable isotope labeling offers a safe and powerful alternative to radioactive isotopes for tracing molecular behavior. metsol.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.comchemicalsknowledgehub.com The key principle behind this technique is that the labeled compound behaves almost identically to its unlabeled counterpart in biological processes. metsol.com However, the mass difference allows for their distinct detection and quantification using mass spectrometry. nih.gov

This technique is invaluable for:

Metabolite Identification: Differentiating between drug-derived metabolites and endogenous molecules.

Pharmacokinetic Studies: Accurately measuring the concentration of a drug and its metabolites in biological fluids over time. nih.gov

Bioavailability Studies: Determining the fraction of an administered drug that reaches systemic circulation.

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect each other's metabolism.

The Strategic Role of Deuterated Etoposide Derivatives and Their Precursors

Deuterium-labeled compounds, such as those derived from etoposide, play a critical strategic role in modern drug discovery and development. The introduction of deuterium at specific molecular positions can subtly alter the rate of metabolic processes without changing the fundamental pharmacology of the drug. This "kinetic isotope effect" can be harnessed to improve a drug's metabolic stability, potentially leading to enhanced therapeutic efficacy and a more favorable safety profile.

4'-O-Benzyl Etoposide-d3 (B10797138) is a key intermediate in the synthesis of deuterated etoposide analogs. The benzyl (B1604629) group serves as a protecting group for the phenolic hydroxyl function at the 4' position of etoposide during the synthetic process. The deuterium atoms are incorporated into a specific part of the molecule, creating a stable-labeled internal standard for quantitative bioanalysis or a precursor for a potentially metabolically more robust drug candidate. The use of such precursors is a critical step in the efficient and controlled synthesis of these advanced research tools. psu.edu

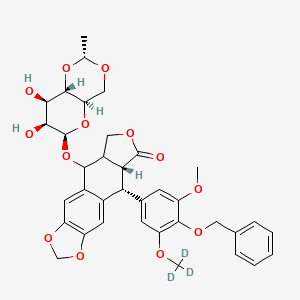

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H38O13 |

|---|---|

Molecular Weight |

681.7 g/mol |

IUPAC Name |

(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[3-methoxy-4-phenylmethoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22?,27-,28-,29+,30-,31+,32?,34-,36+/m1/s1/i2D3 |

InChI Key |

FLJDTVHCABVNFY-XGJCEHDASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)OCC8=CC=CC=C8 |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of 4 O Benzyl Etoposide D3

Design and Targeted Synthesis of 4'-O-Benzyl Etoposide-d3 (B10797138) as a Deuterated Intermediate

The design of 4'-O-Benzyl Etoposide-d3 centers on the introduction of three deuterium (B1214612) atoms at the benzylic position of the 4'-O-benzyl ether protecting group of etoposide (B1684455). This specific placement is strategic, as this site can be susceptible to metabolic oxidation. By replacing hydrogen with the heavier isotope deuterium, the C-D bond is stronger than the corresponding C-H bond, which can lead to a kinetic isotope effect, slowing down the rate of metabolic cleavage at this position.

The synthesis of this compound is not a one-step process but a multi-step pathway that begins with the preparation of a deuterated benzylating agent. A plausible and efficient route involves the synthesis of benzyl-d3 bromide. This can be achieved through the reduction of a suitable benzoic acid ester with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) to yield benzyl-d3 alcohol, followed by conversion to benzyl-d3 bromide using a reagent such as phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine.

The core of the synthesis involves the selective benzylation of the phenolic hydroxyl group at the 4'-position of 4'-demethylepipodophyllotoxin (B1664165). This precursor is obtained from the natural product podophyllotoxin (B1678966). google.com The reaction involves the coupling of 4'-demethylepipodophyllotoxin with the prepared benzyl-d3 bromide in the presence of a suitable base, such as potassium carbonate or cesium carbonate, in an aprotic solvent like dimethylformamide (DMF). This step yields 4'-O-(benzyl-d3)-4'-demethylepipodophyllotoxin.

The final step in the synthesis of the target intermediate is the glycosylation of the 4'-O-(benzyl-d3)-4'-demethylepipodophyllotoxin with a protected glucose derivative. A common method involves the use of a 2,3-di-O-dichloroacetyl-4,6-O-ethylidene-β-D-glucopyranose in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). google.commdpi.com Subsequent removal of the protecting groups from the sugar moiety under mild conditions affords the desired this compound.

Table 1: Proposed Synthetic Route for this compound

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | Benzoic acid ester | Lithium aluminum deuteride (LiAlD₄) | Anhydrous ether or THF | Benzyl-d3 alcohol |

| 2 | Benzyl-d3 alcohol | Phosphorus tribromide (PBr₃) | Anhydrous ether, 0 °C to rt | Benzyl-d3 bromide |

| 3 | 4'-Demethylepipodophyllotoxin | Benzyl-d3 bromide | K₂CO₃ or Cs₂CO₃, DMF | 4'-O-(benzyl-d3)-4'-demethylepipodophyllotoxin |

| 4 | 4'-O-(benzyl-d3)-4'-demethylepipodophyllotoxin | 2,3-di-O-dichloroacetyl-4,6-O-ethylidene-β-D-glucopyranose | TMSOTf, CH₂Cl₂ | Protected this compound |

| 5 | Protected this compound | Zinc acetate | Methanol | This compound |

Isotopic Specificity and Deuterium Incorporation Mechanisms

The isotopic specificity of this compound is exceptionally high due to the synthetic approach employed. The deuterium atoms are introduced from a defined deuterated reagent, lithium aluminum deuteride, at a specific and non-labile position in a precursor molecule.

The mechanism of deuterium incorporation begins with the reduction of the carbonyl group of a benzoic acid ester by LiAlD₄. The deuteride ions (D⁻) from LiAlD₄ act as the nucleophiles, attacking the electrophilic carbon of the ester carbonyl. This process, followed by workup, results in the formation of benzyl-d3 alcohol where the two hydrogens on the benzylic carbon and the hydroxyl hydrogen are replaced by deuterium. Subsequent reaction with PBr₃ replaces the hydroxyl group with bromine, leaving the C-D bonds intact and yielding benzyl-d3 bromide.

During the benzylation of 4'-demethylepipodophyllotoxin, the deuterated benzyl (B1604629) group is transferred intact to the 4'-phenolic oxygen. The C-D bonds are not involved in this nucleophilic substitution reaction and remain stable throughout the subsequent glycosylation and deprotection steps. This "synthetic approach," where a pre-labeled building block is incorporated into the final molecule, ensures that the deuterium atoms are located precisely at the intended benzylic position with high isotopic purity. princeton.edu Alternative methods involving H-D exchange on the final molecule are generally less specific and can lead to a distribution of deuterated species. mdpi.com

Chemical Transformations and Derivatization Strategies for Labeled Etoposide Analogues from this compound

This compound serves as a valuable intermediate for the synthesis of various labeled etoposide analogues. The presence of the deuterated benzyl group allows for the introduction of isotopic labels that can be used in metabolic studies, as internal standards for analytical quantification, or to explore the impact of deuteration on the biological activity of etoposide derivatives.

One key transformation is the debenzylation of this compound to produce Etoposide-d3 . This can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source. This process selectively removes the benzyl group, leaving the deuterated methyl group on the etoposide scaffold intact.

Furthermore, the 4'-hydroxyl group of the resulting Etoposide-d3 can be a site for further derivatization . For instance, it can be re-alkylated with different labeled or unlabeled alkyl halides to generate a library of 4'-O-substituted etoposide-d3 analogues. nih.gov

Another strategy involves the modification of other parts of the etoposide molecule while retaining the deuterated benzyl group. For example, the lactone ring of this compound can be opened or modified to explore the structure-activity relationship of this part of the molecule. nih.gov Additionally, modifications at the C4 position of the podophyllotoxin core are a common strategy to develop novel analogues with potentially improved antitumor properties. mdpi.comnih.gov Starting with this compound allows for the synthesis of these C4-modified analogues with a stable isotopic label.

Table 2: Potential Derivatization of this compound

| Starting Material | Reaction | Reagents and Conditions | Product |

| This compound | Debenzylation | H₂, Pd/C, Ethanol/THF | Etoposide-d3 |

| Etoposide-d3 | Alkylation | R-X (Alkyl halide), Base | 4'-O-Alkyl Etoposide-d3 |

| This compound | C4-Modification | Various, e.g., nucleophilic substitution | C4-substituted-4'-O-Benzyl Etoposide-d3 |

The synthesis and derivatization of this compound provide a versatile platform for the creation of a wide range of isotopically labeled etoposide analogues. These compounds are invaluable tools for detailed pharmacological and metabolic investigations, contributing to a deeper understanding of the therapeutic potential of the podophyllotoxin family of compounds.

Methodological Applications of Stable Isotope Labeled Etoposide Derivatives Derived from 4 O Benzyl Etoposide D3

Quantitative Bioanalytical Methodologies Utilizing Deuterated Standards

The accuracy and reliability of quantitative bioanalytical methods are paramount for the evaluation of drug candidates. Deuterated internal standards, such as those derived from 4'-O-Benzyl Etoposide-d3 (B10797138), play a pivotal role in achieving the required precision and accuracy in mass spectrometry-based assays.

Development and Validation of Mass Spectrometry-Based Assays

The development of robust analytical methods for the quantification of etoposide (B1684455) in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity, selectivity, and speed. In this context, a stable isotope-labeled internal standard is essential to correct for variability in sample preparation and instrument response.

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of etoposide and other chemotherapeutic agents in human plasma. nih.gov These methods typically involve a simple protein precipitation step, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard, such as etoposide-d3, is a key component of this validation, ensuring that the method meets the stringent requirements for accuracy and precision set by regulatory agencies. nih.govuky.edu

Key validation parameters for such assays are summarized in the table below:

| Validation Parameter | Typical Performance |

| Linearity (Correlation Coefficient) | >0.99 |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL in plasma, 1 ng/g in tissue |

| Intra-day Precision (%CV) | <15% |

| Inter-day Precision (%CV) | <15% |

| Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | Consistent and reproducible |

| Matrix Effect | Minimized or compensated for by the internal standard |

Application as Internal Standards in Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. Stable isotope-labeled internal standards are the gold standard for mitigating these effects. Since deuterated standards like etoposide-d3 have nearly identical physicochemical properties to the unlabeled analyte, they co-elute chromatographically and experience similar matrix effects. nih.govuky.edu

By adding a known amount of the deuterated internal standard to the biological sample prior to extraction, any variations in extraction recovery or ionization suppression/enhancement will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results. This approach has been successfully applied to measure etoposide concentrations in various mouse tissues, including the liver, kidney, lung, heart, spleen, and brain. nih.govuky.edu

Methodological Advancements in High-Throughput Quantification

The demand for faster analysis times in drug discovery and development has led to advancements in high-throughput quantification. The use of UHPLC systems allows for significantly shorter run times compared to traditional HPLC. When coupled with the specificity of tandem mass spectrometry and the reliability of deuterated internal standards, it is possible to analyze a large number of samples in a short period. For instance, some methods have achieved a run time of just 4 minutes per sample. nih.govuky.edu This capability is crucial for large-scale preclinical studies and clinical trials where numerous samples need to be analyzed efficiently and accurately.

Pharmacokinetic and Metabolic Research in Preclinical Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its efficacy and safety profile. Stable isotope-labeled compounds are powerful tools in these preclinical investigations.

Elucidation of Absorption, Distribution, and Elimination Mechanisms

Pharmacokinetic studies aim to characterize the time course of a drug's concentration in the body. Following administration of etoposide, its concentration in plasma and various tissues can be monitored over time using LC-MS/MS with a deuterated internal standard. nih.govuky.edu This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Studies have shown that etoposide's pharmacokinetics can be highly variable among individuals. nih.gov Factors such as renal function can influence its clearance. The use of robust bioanalytical methods with deuterated standards is essential for accurately characterizing this variability. Furthermore, such methods have been employed to assess the tissue distribution of etoposide, providing insights into its penetration into target tissues like the brain. nih.govuky.eduresearchgate.net

Identification and Characterization of Etoposide Metabolites

Etoposide undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. nih.govpharmgkb.org The main metabolic pathways include O-demethylation to form the catechol and quinone metabolites, as well as conjugation with glucuronic acid and glutathione (B108866). nih.govpharmgkb.org Some of these metabolites may have their own pharmacological or toxicological activity.

The use of stable isotope-labeled etoposide can aid in the identification of its metabolites. In "metabolite-in-profile" studies, a mixture of labeled and unlabeled drug is administered. The mass spectrometer can then be programmed to look for pairs of peaks separated by the mass difference of the isotopes. This "isotopic signature" helps to distinguish drug-related material from endogenous compounds in the complex biological matrix. While direct evidence for the use of 4'-O-Benzyl Etoposide-d3 in such studies is not prevalent in the public domain, the principle remains a powerful application of stable isotope labeling in drug metabolism research. Untargeted metabolomics approaches using high-resolution mass spectrometry can also reveal significant metabolic changes in cancer cells treated with etoposide. mdpi.comresearchgate.net

The major metabolites of etoposide are detailed in the table below:

| Metabolite | Metabolic Pathway | Enzyme(s) Involved |

| Etoposide Catechol | O-demethylation | CYP3A4, CYP3A5, Prostaglandin Synthases, Myeloperoxidase |

| Etoposide Quinone | Oxidation of Catechol | CYP3A4, CYP3A5, Prostaglandin Synthases, Myeloperoxidase |

| Etoposide Glucuronide | Glucuronidation | UGT1A1 |

| Glutathione Conjugates | Glutathione Conjugation | GSTT1, GSTP1 |

Assessment of Metabolic Pathways and Enzyme Kinetics

The biotransformation of etoposide is complex, involving multiple enzymatic pathways that can significantly influence its efficacy and toxicity. Stable isotope-labeled derivatives are invaluable for dissecting these metabolic routes. This compound, following de-benzylation to the deuterated etoposide, can be employed as an internal standard in mass spectrometry-based assays to precisely quantify the parent drug and its metabolites in biological matrices.

The primary metabolic pathway for etoposide involves O-demethylation of the dimethoxyphenol ring, mediated by cytochrome P450 enzymes, particularly CYP3A4, to form the catechol metabolite. This catechol can be further oxidized to a reactive ortho-quinone, which is implicated in both the cytotoxic activity and potential for DNA damage. Other metabolic routes include glucuronidation and glutathione conjugation, which generally lead to inactivation and excretion. psu.edu

The use of a deuterated standard allows for highly accurate quantification in metabolic studies. For instance, in an in vitro assay using human liver microsomes, the formation rates of key metabolites from unlabeled etoposide can be determined with high precision by spiking the samples with a known concentration of the deuterated analog. This approach minimizes experimental variability and enhances the reliability of kinetic parameter estimation (K_m and V_max) for the enzymes involved.

Table 1: Hypothetical Enzyme Kinetic Parameters for Etoposide Metabolism Determined Using a Deuterated Internal Standard

| Enzyme System | Metabolite | Apparent K_m (µM) | Apparent V_max (pmol/min/mg protein) |

| Human Liver Microsomes | Catechol Derivative | 50 | 250 |

| Recombinant CYP3A4 | Catechol Derivative | 45 | 400 |

| Human Liver S9 Fraction | Etoposide Glucuronide | 150 | 120 |

This table presents hypothetical data to illustrate the application. Actual values would be determined experimentally.

Mechanistic Investigations of Etoposide’s Biological Actions

Understanding the precise molecular mechanisms by which etoposide exerts its cytotoxic effects is crucial for optimizing its therapeutic use and developing new, more effective analogs. Stable isotope-labeled derivatives provide a powerful means to investigate these mechanisms at a molecular level.

Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme that manages DNA topology. johnshopkins.edu The drug stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent cell death. johnshopkins.edu

While this compound itself is likely inactive due to the bulky benzyl (B1604629) group preventing interaction with the enzyme, its de-benzylated and deuterated form can be used in sophisticated biophysical assays. For example, in saturation transfer difference (STD) NMR experiments, the deuterated etoposide can help to precisely map the drug's binding epitope on topoisomerase II. nih.gov The deuterium (B1214612) label can provide a clear signal, free from interference from protein background signals, allowing for a more detailed analysis of the drug-enzyme interaction.

Furthermore, kinetic studies of DNA cleavage and re-ligation by topoisomerase II can benefit from the use of a labeled compound. nih.gov By comparing the kinetics with labeled and unlabeled etoposide, researchers can investigate whether the isotopic substitution affects the stability of the ternary complex (etoposide-topoisomerase II-DNA), providing insights into the dynamics of DNA lesion formation.

Table 2: Illustrative Research Findings from Topoisomerase II Interaction Studies

| Experimental Approach | Key Finding | Implication for Etoposide's Mechanism |

| Saturation Transfer Difference NMR | The E-ring and the A/B rings of etoposide show the strongest interactions with topoisomerase IIα. nih.govnih.gov | These regions are critical for the initial binding of the drug to the enzyme, preceding the stabilization of the cleavage complex. nih.govnih.gov |

| DNA Cleavage Assays | Etoposide enhances topoisomerase II-mediated DNA cleavage in a site-specific manner. nih.gov | The drug's effect is not uniform across the genome but depends on the local DNA sequence. nih.gov |

| Competition Binding Assays | Derivatives with modifications to the 4'-hydroxyl group can have altered affinity for topoisomerase II. nih.gov | The 4'-hydroxyl group is important for the drug's activity, and its modification can modulate the interaction with the enzyme. nih.gov |

This table synthesizes findings from studies on etoposide and its derivatives to illustrate the types of data that can be obtained.

The effectiveness of etoposide is dependent on its ability to reach its intracellular target, topoisomerase II, which is located in the nucleus. Therefore, understanding the processes of cellular uptake, distribution, and efflux is of paramount importance.

Stable isotope-labeled etoposide, derived from this compound, is an ideal tracer for quantifying the drug's concentration in different cellular compartments. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately measure the amount of deuterated etoposide in whole cells, cytoplasm, and nuclear fractions over time. This allows for a detailed pharmacokinetic analysis at the cellular level.

For instance, studies have shown that formulating etoposide into nanoparticles can enhance its cellular uptake and cytotoxicity. nih.govnih.gov By using a deuterated version of the drug in such studies, it would be possible to precisely quantify the enhancement of drug delivery and correlate it with the observed biological effects.

Acquired resistance to etoposide is a significant clinical challenge. The primary mechanisms of resistance include decreased expression or mutation of topoisomerase II and increased drug efflux mediated by transporters like P-glycoprotein (MDR1). nih.govnih.gov

A deuterated etoposide derivative can be a powerful tool to investigate the role of drug transport in resistance. In comparative studies using drug-sensitive and drug-resistant cancer cell lines, the uptake and efflux of the labeled drug can be precisely measured. A lower intracellular concentration of the deuterated drug in resistant cells would provide direct evidence for the involvement of efflux pumps.

Table 3: Hypothetical Data from a Study on Etoposide Resistance

| Cell Line | Treatment | Intracellular Deuterated Etoposide Concentration (ng/10^6 cells) |

| Sensitive (H69) | 1 µM Deuterated Etoposide for 1 hour | 15.2 |

| Resistant (H69/VP) | 1 µM Deuterated Etoposide for 1 hour | 3.8 |

| Resistant + Inhibitor | 1 µM Deuterated Etoposide + Verapamil | 12.5 |

This table presents hypothetical data to illustrate how a deuterated etoposide could be used to study resistance mechanisms.

Advancements and Future Directions in Isotope Labeled Research

Emerging Synthetic Strategies for Complex Deuterated Molecules

The synthesis of isotopically labeled compounds has evolved from traditional multi-step routes using expensive labeled precursors to more sophisticated and efficient modern methods. doi.org These emerging strategies prioritize late-stage functionalization, which allows for the introduction of deuterium (B1214612) into an already assembled molecular scaffold. This approach is more atom-economical and provides rapid access to labeled analogs of complex molecules like etoposide (B1684455).

Key emerging strategies applicable to the synthesis of complex deuterated molecules include:

Hydrogen Isotope Exchange (HIE): This technique is a powerful method for incorporating deuterium into organic molecules by swapping hydrogen atoms. musechem.comresearchgate.net HIE can be catalyzed by various transition metals (e.g., iridium, palladium, rhodium) and allows for the direct deuteration of C-H bonds. For a molecule like 4'-O-Benzyl Etoposide, specific catalysts could be chosen to selectively deuterate positions, such as the methoxy (B1213986) groups, which are known metabolic hotspots in the parent drug, etoposide. nih.govnih.gov

Catalytic Reductive Deuteration: This method involves the reduction of unsaturated functional groups (e.g., alkenes, alkynes, carbonyls) using a deuterium source like D2 gas. researchgate.net While potentially less selective for late-stage functionalization on a complex saturated core, it is highly effective for preparing deuterated building blocks that can then be incorporated into a larger synthesis.

Photocatalysis and Electrochemistry: These modern techniques offer mild and highly selective ways to activate C-H bonds for deuteration. doi.orgresearchgate.net Visible-light-mediated photocatalysis, for instance, can generate radical intermediates under gentle conditions, which then react with a deuterium donor. These methods reduce the need for harsh reagents and high temperatures, which is crucial for preserving the integrity of complex and sensitive molecules like etoposide derivatives. researchgate.net

The synthesis of 4'-O-Benzyl Etoposide-d3 (B10797138) would likely leverage one of these late-stage methods, potentially using D2O or deuterated solvents as the isotope source, to ensure high isotopic purity and precise control over the label's location. nih.gov

| Synthetic Strategy | Typical Catalysts/Reagents | Key Advantages | Potential Challenges |

| Hydrogen Isotope Exchange (HIE) | Iridium, Palladium, Rhodium complexes | High efficiency, Late-stage functionalization, Broad substrate scope researchgate.net | Catalyst cost, Directing group may be required for regioselectivity |

| Metal-Free H/D Exchange | Strong bases/acids, Ionic liquids | Avoids heavy metal contamination, Lower cost doi.org | Harsh conditions can degrade sensitive substrates, Lower selectivity |

| Photoredox Catalysis | Photosensitizers (e.g., Eosin Y), Deuterium donors | Extremely mild conditions, High functional group tolerance researchgate.net | Requires specialized photoreactor equipment, Quantum yield can be low |

| Reductive Deuteration of Precursors | Pd/C, PtO2 with D2 gas | High isotopic incorporation, Well-established methods | Not suitable for late-stage labeling, Requires synthesis of unsaturated precursors |

Integration of Labeled Compounds in Advanced Omics Technologies

The era of "omics" — genomics, proteomics, metabolomics — relies on high-throughput analytical techniques to generate vast datasets for understanding biological systems. nih.govdovepress.com Isotope-labeled compounds like 4'-O-Benzyl Etoposide-d3 are indispensable tools in this context, particularly for quantitative mass spectrometry (MS). clearsynth.com

In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. aptochem.com The ideal SIL-IS, such as this compound, is chemically identical to the analyte (the non-labeled compound) but has a different mass due to the deuterium atoms. This property offers several advantages:

Co-elution: The labeled and unlabeled compounds have virtually identical chromatographic retention times, meaning they are analyzed under the exact same conditions. aptochem.comnih.gov

Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of an analyte in the mass spectrometer. Since the SIL-IS is affected by these "matrix effects" in the same way as the analyte, it provides a highly accurate way to normalize the signal and ensure precise quantification. clearsynth.com

Improved Accuracy and Precision: By accounting for variations in sample extraction, handling, and instrument response, SIL-IS significantly improves the robustness and reliability of quantitative methods. researchgate.net

The integration of this compound into omics workflows would be multifaceted:

Metabolomics: It could be used as an internal standard to precisely quantify the parent drug and its non-deuterated metabolites in biological fluids or tissues. This allows for detailed pharmacokinetic profiling and the study of metabolic pathways. clearsynth.commetsol.com

Proteomics: In chemical proteomics, labeled compounds can be used as probes to identify and quantify drug-protein interactions. By comparing the protein binding profile of the labeled compound to its non-labeled counterpart, researchers can gain insights into target engagement and off-target effects.

Fluxomics: In metabolic flux analysis, stable isotopes are used to trace the flow of atoms through metabolic networks. youtube.com While typically using 13C or 15N, deuterated compounds can also serve as tracers to follow the fate of specific hydrogen atoms during metabolic transformations.

| Omics Technology | Application | Role of this compound |

| Metabolomics | Pharmacokinetic (PK) studies, Metabolite identification | Gold-standard internal standard for precise quantification of the drug and its metabolites. clearsynth.commetsol.com |

| Proteomics | Target engagement studies, Off-target profiling | A stable reference for quantitative comparison of protein interaction profiles. |

| Transcriptomics | Studying drug-induced gene expression changes | Indirectly, by providing accurate PK data to correlate drug exposure with changes in gene expression. |

| Multi-Omics Integration | Systems biology approaches to drug action | Provides the foundational quantitative data on drug disposition needed to build accurate systems-level models. nih.govnih.gov |

Potential for Novel Research Probes and Tool Compounds

Beyond its use as an internal standard, this compound has significant potential as a research probe and tool compound to investigate fundamental biological processes. The primary mechanism for this utility is the deuterium kinetic isotope effect (KIE). acs.org

A C-D bond is stronger and is broken more slowly by enzymes than a corresponding C-H bond. nih.govacs.org This difference in bond cleavage rate can have profound effects on a drug's metabolism. nih.gov By strategically placing deuterium atoms at sites of metabolic oxidation, researchers can create "metabolically reinforced" molecules. nih.gov

For this compound, the "d3" designation most commonly implies a deuterated methyl group (e.g., -OCD3). In the parent drug etoposide, the methoxy group on the phenolic ring is a known site of oxidative metabolism by cytochrome P450 enzymes. nih.gov

Stabilizing Chiral Centers: In some molecules, deuteration of a hydrogen on a stereocenter can prevent or slow down racemization, helping to study the activity of a single enantiomer. acs.org

Modulating Pharmacokinetics: While not its primary purpose as a research tool, slowing metabolism via the KIE can alter a compound's half-life and exposure. ckisotopes.com Studying these changes provides valuable information for designing future drugs with optimized pharmacokinetic properties. nih.gov

Therefore, this compound serves as a precision tool, allowing scientists to ask specific questions about metabolic stability and the role of particular functional groups in the drug's interaction with biological systems. scielo.org.mx

Contributions to Fundamental Understanding of Drug-Biological System Interactions

Isotope labeling, exemplified by compounds like this compound, is fundamental to modern drug discovery and development, providing unparalleled insights into the complex interplay between a drug and a biological system. musechem.comresearchgate.net The use of such labeled compounds allows researchers to trace, track, and quantify molecules with high precision, which is crucial for building a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. youtube.comsimsonpharma.com

Elucidating Metabolic Fate: One of the most significant contributions is in metabolite identification. metsol.com Mass spectrometry can easily distinguish between the parent drug and its metabolites based on mass shifts. When using a labeled parent compound, the resulting metabolites will retain the isotopic label, making them easy to identify in a complex biological matrix and differentiating them from endogenous molecules.

Understanding Drug Transport: By quantifying the concentration of a labeled drug in different tissues and cellular compartments over time, researchers can study the mechanisms of drug transport, including the role of influx and efflux transporters.

Probing Drug-Target Interactions: The kinetic isotope effect can be used to probe the mechanism of enzyme-catalyzed reactions. nih.gov If the breaking of a C-H bond is the rate-limiting step in a drug's interaction with its target, deuterating that position will alter the reaction rate, providing direct evidence about the mechanism of action. acs.org

Improving Drug Design: Data generated from studies using labeled compounds directly informs the design of next-generation drugs. For example, if a particular site on a molecule is identified as a metabolic liability using a deuterated probe, medicinal chemists can modify that site to improve metabolic stability, potentially leading to a safer and more effective drug with a better pharmacokinetic profile. nih.gov

In essence, this compound is more than just a chemical standard; it is an enabling tool that allows for a deeper, more quantitative understanding of pharmacology. It helps bridge the gap between a molecule's chemical structure and its ultimate biological effect, paving the way for more rational and efficient drug development.

Q & A

Basic: What are the critical steps in synthesizing 4'-O-Benzyl Etoposide-d3 with high isotopic purity?

Methodological Answer:

The synthesis involves deuterium incorporation at specific positions, typically via catalytic hydrogen-deuterium exchange or deuterated reagent use. Key steps include:

- Protection of reactive groups : Benzyl groups are introduced to protect hydroxyl groups during deuteration (e.g., using deuterated benzyl bromide) .

- Isotopic purity verification : Post-synthesis, use LC-MS or NMR (e.g., -NMR) to confirm deuterium incorporation levels. Ensure <2% protium contamination by comparing integration ratios in -NMR spectra .

- Purification : Column chromatography with deuterated solvents (e.g., deuterated chloroform) minimizes isotopic dilution .

Basic: Which analytical techniques are optimal for validating the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies non-deuterated impurities, while -NMR confirms backbone integrity. For example, absence of a proton signal at the 4'-O-benzyl position confirms deuteration .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed vs. theoretical mass-to-charge ratios (e.g., [M+D]) to validate isotopic purity .

- HPLC with UV/Vis detection : Monitor retention time shifts between deuterated and non-deuterated analogs to assess separation efficiency .

Basic: What safety protocols are recommended for handling deuterated compounds like this compound?

Methodological Answer:

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile deuterated solvents (e.g., DO, deuterated DMF) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats to avoid dermal exposure. Deuterated compounds may exhibit altered pharmacokinetics, necessitating stricter precautions .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent isotopic exchange with atmospheric moisture .

Advanced: How can researchers resolve discrepancies in deuterium incorporation levels during synthesis?

Methodological Answer:

- Root-cause analysis : Use kinetic isotope effect (KIE) studies to identify reaction steps prone to incomplete deuteration (e.g., competitive protonation during catalysis) .

- Process optimization : Adjust reaction temperature, catalyst loading (e.g., Pd/C in D atmosphere), or solvent deuteration grade to enhance isotopic exchange efficiency .

- Data reconciliation : Compare batch-specific HRMS and NMR data to isolate variability sources (e.g., solvent impurities or reagent stoichiometry errors) .

Advanced: How to design a metabolic stability study using this compound in vitro?

Methodological Answer:

- Experimental setup :

- Liver microsomes : Incubate with human liver microsomes (HLMs) in deuterated buffer (pH 7.4) at 37°C. Use LC-MS/MS to quantify parent compound vs. metabolites over time .

- Deuterium retention tracking : Monitor deuterium loss in metabolites via HRMS to assess metabolic lability at specific positions .

- Control groups : Include non-deuterated etoposide analogs to calculate deuterium’s impact on half-life (e.g., comparison) .

Advanced: What strategies optimize chromatographic separation of deuterated vs. non-deuterated 4'-O-Benzyl Etoposide?

Methodological Answer:

- Column selection : Use hydrophobic interaction chromatography (HIC) columns, which amplify retention time differences due to deuterium’s slight hydrophobicity increase .

- Mobile phase tuning : Adjust organic modifier gradient (e.g., acetonitrile-d vs. acetonitrile) to enhance resolution. For example, a 5–95% gradient over 20 minutes achieves baseline separation .

- Data validation : Confirm peak purity via diode-array detection (DAD) spectral overlay and MS/MS fragmentation patterns .

Advanced: How to address conflicting data in deuterium isotope effect (DIE) studies on this compound’s cytotoxicity?

Methodological Answer:

- Hypothesis testing : Design dose-response assays (e.g., IC comparisons in cancer cell lines) under controlled O levels, as deuterium may alter ROS generation pathways .

- Multivariate analysis : Apply ANOVA to isolate variables (e.g., cell line variability vs. deuteration efficiency) contributing to data inconsistency .

- Replication : Repeat experiments with independently synthesized batches to rule out batch-specific artifacts .

Advanced: What computational methods predict deuterium’s impact on this compound’s binding affinity?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model deuterium’s steric and electronic effects on target binding (e.g., topoisomerase II interactions) using force fields like CHARMM-D .

- Free energy calculations : Use thermodynamic integration to compare binding free energies () of deuterated vs. non-deuterated analogs .

- Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) binding assays for empirical verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.